3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is an organic compound that features a pyrrolidine ring, a benzenesulfonamide group, and halogen substituents
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors .
Mode of Action
It is common for such compounds to interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties suitable for oral administration .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of Halogen Substituents: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine sources.
Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Halogenation: Chlorine gas, fluorine gas, or their derivatives.
Sulfonation: Sulfonyl chlorides in the presence of a base.
Coupling: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
Scientific Research Applications
3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of halogenated sulfonamides on biological systems.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Fluorinated Compounds: Fluoropyridines and other fluorinated heterocycles.
Sulfonamides: Various benzenesulfonamide derivatives with different substituents.
Uniqueness
3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of a pyrrolidine ring, halogen substituents, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O3S/c11-8-4-7(1-2-9(8)12)18(16,17)14-6-3-10(15)13-5-6/h1-2,4,6,14H,3,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGMLSKROWSFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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